molecular formula C27H33ClO8 B610412 Ralaniten acetate CAS No. 1637573-04-6

Ralaniten acetate

Cat. No. B610412
M. Wt: 521.003
InChI Key: HGHVYYKTOXUQNT-CLJLJLNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09173939B2

Procedure details

Acetic Anhydride (4.3 g, 41.7 mmol) was added to a solution of (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol (2.8 g, 6.95 mmol) and DMAP (30 mg, 0.25 mmol) in anhydrous pyridine (24 mL) in a water bath. The resulting solution was stirred overnight. The pyridine was removed under reduced pressure and the residue was diluted with ethyl acetate (50 mL), washed subsequently with water (2×40 mL), then cold aqueous 1M HCl (40 mL), saturated NaHCO3 (40 mL) and water (40 mL). The organic layer was dried over Mg2SO4, filtered and concentrated to give light yellow oil. The crude product was purified by column chromatography (eluent: 5% ethyl acetate in hexane to 20% ethyl acetate in hexane) to afford the title compound (3.30 g, 91.5% yield) as a colorless viscous oil.
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Yield
91.5%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][CH2:9][C@@H:10]([OH:34])[CH2:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([C:22]2[CH:33]=[CH:32][C:25]([O:26][CH2:27][C@H:28]([OH:31])[CH2:29][OH:30])=[CH:24][CH:23]=2)([CH3:21])[CH3:20])=[CH:15][CH:14]=1>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[C:11]([O:30][CH2:29][C@@H:28]([O:31][C:5](=[O:7])[CH3:6])[CH2:27][O:26][C:25]1[CH:24]=[CH:23][C:22]([C:19]([C:16]2[CH:15]=[CH:14][C:13]([O:12][CH2:11][C@H:10]([O:34][C:25](=[O:26])[CH3:24])[CH2:9][Cl:8])=[CH:18][CH:17]=2)([CH3:21])[CH3:20])=[CH:33][CH:32]=1)(=[O:12])[CH3:10]

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol
Quantity
2.8 g
Type
reactant
Smiles
ClC[C@H](COC1=CC=C(C=C1)C(C)(C)C1=CC=C(OC[C@@H](CO)O)C=C1)O
Name
Quantity
30 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
24 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
washed subsequently with water (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Mg2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give light yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (eluent: 5% ethyl acetate in hexane to 20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC[C@@H](CCl)OC(C)=O)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 91.5%
YIELD: CALCULATEDPERCENTYIELD 182.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.